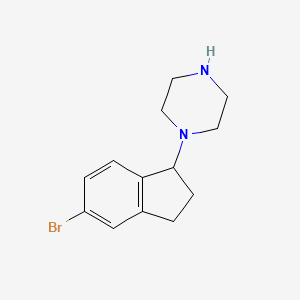
1-(5-Bromo-indan-1-YL)-piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromo-indan-1-YL)-piperazine is a chemical compound that belongs to the class of indane derivatives It is characterized by the presence of a bromine atom at the 5th position of the indane ring and a piperazine moiety attached to the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-indan-1-YL)-piperazine typically involves the following steps:
Bromination of Indane: Indane is brominated at the 5th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Formation of 5-Bromo-indan-1-ylamine: The brominated indane is then reacted with ammonia or an amine to form 5-bromo-indan-1-ylamine.
Coupling with Piperazine: Finally, 5-bromo-indan-1-ylamine is coupled with piperazine under suitable conditions, such as heating in the presence of a base like sodium hydroxide or potassium carbonate, to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-indan-1-YL)-piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The bromine atom in the indane ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium thiolate in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of methoxy or thiol derivatives.
Scientific Research Applications
1-(5-Bromo-indan-1-YL)-piperazine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving neurotransmitter systems.
Industrial Applications: The compound is investigated for its potential use in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-indan-1-YL)-piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine atom and piperazine moiety play crucial roles in binding to these targets, modulating their activity. The compound may influence various signaling pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
1-(5-Chloro-indan-1-YL)-piperazine: Similar structure with a chlorine atom instead of bromine.
1-(5-Fluoro-indan-1-YL)-piperazine: Similar structure with a fluorine atom instead of bromine.
1-(5-Methyl-indan-1-YL)-piperazine: Similar structure with a methyl group instead of bromine.
Uniqueness
1-(5-Bromo-indan-1-YL)-piperazine is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C13H17BrN2 |
|---|---|
Molecular Weight |
281.19 g/mol |
IUPAC Name |
1-(5-bromo-2,3-dihydro-1H-inden-1-yl)piperazine |
InChI |
InChI=1S/C13H17BrN2/c14-11-2-3-12-10(9-11)1-4-13(12)16-7-5-15-6-8-16/h2-3,9,13,15H,1,4-8H2 |
InChI Key |
WCEIEUVPWMKTLC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1N3CCNCC3)C=CC(=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



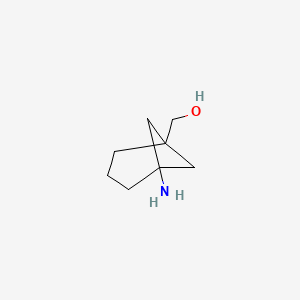
![4-[2-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde](/img/structure/B15203404.png)
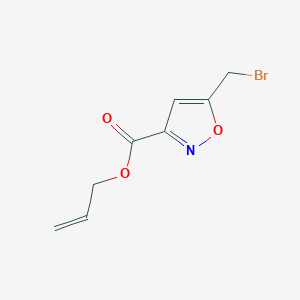
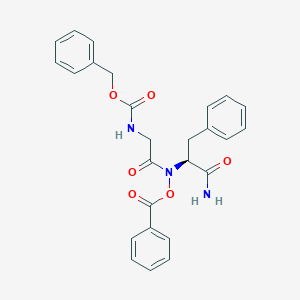
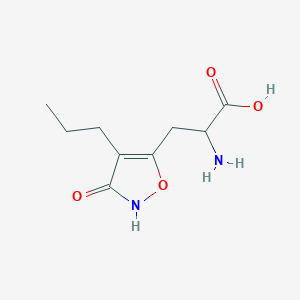
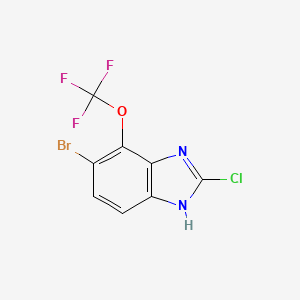


![3-(2,2,2-Trifluoroacetyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B15203457.png)
![[3S-[3alpha(S*),5alpha]]-3-[[5-(2,4-Difluorophenyl)tetrahydro-5-(iodomethyl)-3-furanyl]carbonyl]-4-(phenylmethyl)-2-oxazolidinone](/img/structure/B15203471.png)


![3-[2-(4-Methylphenoxy)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B15203486.png)
